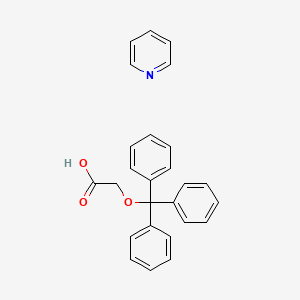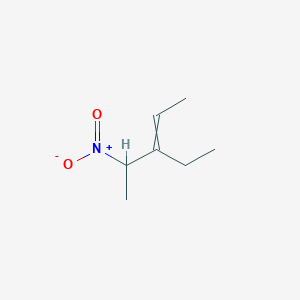
3-Ethyl-4-nitropent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-nitropent-2-ene is an organic compound characterized by the presence of a nitro group (-NO2) and an alkene group (C=C) within its molecular structure. This compound falls under the category of nitroalkenes, which are known for their diverse reactivity and applications in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-nitropent-2-ene typically involves the nitration of an appropriate alkene precursor. One common method is the nitration of 3-ethylpent-2-ene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired nitroalkene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-nitropent-2-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkane derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroalkane derivatives.
Reduction: Amines.
Substitution: Various substituted nitroalkenes depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-4-nitropent-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-nitropent-2-ene involves its interaction with molecular targets through its nitro and alkene groups. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The alkene group can participate in addition reactions, forming covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-4-nitrohex-2-ene: Similar structure with an additional carbon atom.
3-Methyl-4-nitropent-2-ene: Similar structure with a methyl group instead of an ethyl group.
4-Nitropent-2-ene: Lacks the ethyl group at the third position.
Uniqueness
3-Ethyl-4-nitropent-2-ene is unique due to the specific positioning of its ethyl and nitro groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
104488-76-8 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-ethyl-4-nitropent-2-ene |
InChI |
InChI=1S/C7H13NO2/c1-4-7(5-2)6(3)8(9)10/h4,6H,5H2,1-3H3 |
InChI Key |
IKUXIFKTZRSHTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


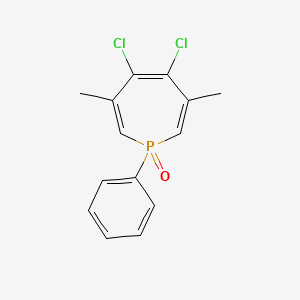
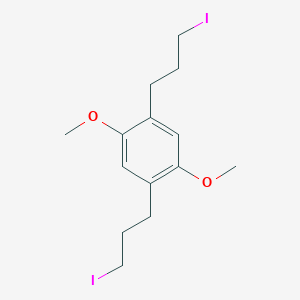
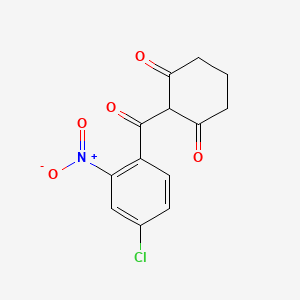
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)

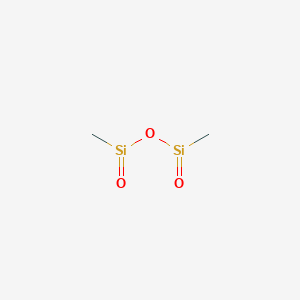
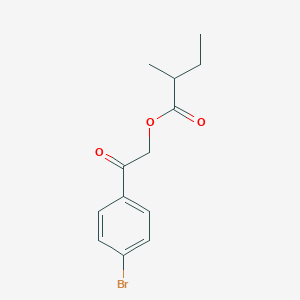

![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)
